molecular formula C20H20ClN3O4 B2948706 N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide CAS No. 297145-64-3

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide

Cat. No.: B2948706
CAS No.: 297145-64-3
M. Wt: 401.85
InChI Key: ZQTRQMHIBDOXSO-SFQUDFHCSA-N
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Description

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is a benzamide derivative characterized by a 4-chlorophenyl group, a tert-butylcarbamoyl moiety, and a 4-nitro-benzamide backbone. Its molecular formula is inferred as C₂₀H₁₉ClN₃O₄ (molecular weight ≈ 400.83 g/mol).

Properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTRQMHIBDOXSO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, molecular interactions, and potential as a pharmacological agent.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tert-butyl group, a chloro-substituted phenyl group, and a nitro group. Its chemical formula is C18H20ClN3O3, and it can be represented as follows:

N 1 Tert butylcarbamoyl 2 4 chloro phenyl vinyl 4 nitro benzamide\text{N 1 Tert butylcarbamoyl 2 4 chloro phenyl vinyl 4 nitro benzamide}

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of nitro-substituted benzamides, including this compound. In vitro evaluations demonstrated that certain derivatives exhibit significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages, which is a marker of inflammation. The compound's ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α was also noted, suggesting its role in modulating inflammatory responses .

Table 1: Inhibitory Concentrations of Nitro Substituted Benzamides

CompoundIC50 (μM)Cytotoxicity
Compound 53.7None
Compound 65.3None

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction mechanisms of the compound with various biological targets. The docking analysis indicated that the compound effectively binds to the inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory pathways. The optimal orientation and polarizability of the nitro groups enhance its inhibitory capacity against iNOS, making it a promising candidate for further development .

Clinical Relevance

In a clinical context, compounds similar to this compound have shown efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis. For instance, benzamide derivatives have been investigated for their action against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant inhibition of NO production
Cytokine ModulationReduction in IL-1β and TNF-α levels
Cancer TreatmentPotential effectiveness against DHFR-dependent tumors

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following analogs share core benzamide scaffolds but differ in substituents, impacting their physicochemical and biological properties:

Key Observations :

Halogen Effects: The 4-chloro-phenyl group in the target compound and ’s analog enhances lipophilicity compared to the 2-fluoro-phenyl group in . Chlorine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity could strengthen hydrogen bonding.

Tert-Butyl Modifications: The tert-butylcarbamoyl group (target compound and ) and tert-butylamino group ( ) contribute steric bulk. This may reduce solubility in polar solvents but improve binding affinity in hydrophobic pockets.

Aryl Plane Orientation :

  • Theoretical studies ( ) on analogs like N-(2-methoxy-phenyl)-4-nitro-benzamide reveal that the amide and aryl planes are roughly perpendicular, stabilizing conformations through reduced steric clash. This likely applies to the target compound as well.

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